2-((1-benzyl-1H-imidazol-2-yl)thio)-N-phenylacetamide
Description
Properties
IUPAC Name |
2-(1-benzylimidazol-2-yl)sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c22-17(20-16-9-5-2-6-10-16)14-23-18-19-11-12-21(18)13-15-7-3-1-4-8-15/h1-12H,13-14H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJFOJATQGOOCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN=C2SCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-benzyl-1H-imidazol-2-yl)thio)-N-phenylacetamide typically involves the reaction of 1-benzyl-1H-imidazole-2-thiol with N-phenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((1-benzyl-1H-imidazol-2-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The benzyl and phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Disulfides or sulfoxides.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted benzyl or phenyl derivatives.
Scientific Research Applications
2-((1-benzyl-1H-imidazol-2-yl)thio)-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((1-benzyl-1H-imidazol-2-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. Additionally, the benzyl and phenyl groups may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Substituent Variations
Key Observations:
- Lipophilicity and Bioavailability : The benzyl group in the target compound confers greater lipophilicity compared to benzoyl (Compound 15) or unsubstituted benzimidazole (W1), which may enhance blood-brain barrier penetration .
- Electron Effects : Electron-withdrawing groups (e.g., nitro in W1, chloro in Compound 15) improve antimicrobial activity but may reduce metabolic stability .
- Halogen Bonding : Bromine in Compound 9c and 20 enhances binding to hydrophobic enzyme pockets, as evidenced by docking studies .
Physicochemical Properties
Table 4: Spectroscopic and Physical Data
Biological Activity
2-((1-benzyl-1H-imidazol-2-yl)thio)-N-phenylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antitumor and antimicrobial properties.
Synthesis
The synthesis of 2-((1-benzyl-1H-imidazol-2-yl)thio)-N-phenylacetamide involves a reaction between 5-bromo-1-benzyl-2-ethyl-4-nitro-1H-imidazole and 3-mercapto-propanoic acid. The reaction is facilitated by potassium hydroxide in isopropanol at elevated temperatures. The final product is obtained as a powder with a melting point of 167–170 °C and characterized using techniques such as NMR and mass spectrometry .
Chemical Structure
The molecular formula for this compound is . The structure features an imidazole ring, which is known for its biological significance, particularly in drug design. The compound's crystal structure reveals typical bond lengths and angles consistent with imidazole derivatives .
Antitumor Activity
Recent studies have demonstrated that compounds containing imidazole derivatives exhibit significant antitumor properties. In vitro assays were conducted on various human cancer cell lines, including A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer). The results indicated that compounds similar to 2-((1-benzyl-1H-imidazol-2-yl)thio)-N-phenylacetamide showed promising cytotoxic effects, with IC50 values reflecting their potency against tumor cells.
For instance, a related compound demonstrated an IC50 of against A549 cells, suggesting that structural modifications in imidazole derivatives can enhance their antitumor activity .
Antimicrobial Activity
In addition to antitumor effects, the compound's antimicrobial activity has been evaluated against various bacterial strains. Testing followed CLSI guidelines using broth microdilution methods. Compounds similar to 2-((1-benzyl-1H-imidazol-2-yl)thio)-N-phenylacetamide exhibited notable antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structures showed effective inhibition of Staphylococcus aureus and Escherichia coli .
Case Study 1: Antitumor Evaluation
In a study evaluating the antitumor potential of imidazole derivatives, researchers synthesized several analogs and tested them on A549 cells using MTS assays. The results indicated that compounds with nitro or chloro substitutions showed enhanced activity compared to other derivatives. The study emphasized the need for further optimization to improve selectivity towards cancer cells while minimizing toxicity to normal cells .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of imidazole derivatives, including those related to 2-((1-benzyl-1H-imidazol-2-yl)thio)-N-phenylacetamide. The study revealed that certain derivatives significantly inhibited the growth of E. coli and S. aureus, with minimum inhibitory concentrations (MICs) indicating strong potential as antimicrobial agents .
Q & A
Q. What are the key steps and critical parameters for synthesizing 2-((1-benzyl-1H-imidazol-2-yl)thio)-N-phenylacetamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the imidazole core via cyclization of thiourea derivatives with α-halo ketones under reflux conditions.
- Step 2 : Introduction of the benzyl group via nucleophilic substitution or alkylation.
- Step 3 : Thioether linkage formation between the imidazole and acetamide moieties using coupling agents like EDCI/HOBt. Critical parameters include solvent polarity (e.g., DMF for solubility), temperature control (60–80°C for optimal kinetics), and catalyst selection (e.g., Cu(I) for click chemistry) .
Q. Which spectroscopic techniques are used to confirm the structural identity and purity of this compound?
- NMR Spectroscopy : H and C NMR identify aromatic protons (δ 7.2–7.8 ppm) and carbonyl groups (δ ~165–170 ppm).
- IR Spectroscopy : Peaks at ~1670 cm (C=O stretch) and ~1250 cm (C-S stretch).
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 378.1). Purity is validated via HPLC (>95% purity) and elemental analysis (C, H, N within ±0.3% of theoretical) .
Q. What preliminary biological activities are associated with imidazole-thioacetamide derivatives?
Similar compounds exhibit:
- Enzyme inhibition : α-Glucosidase (IC ~10–50 µM) and tyrosinase inhibition (relevant for diabetes and hyperpigmentation).
- Anticancer activity : Cytotoxicity against HL-60 leukemia cells (IC ~15 µM) via apoptosis induction.
- Antimicrobial effects : MIC values of 8–32 µg/mL against S. aureus and E. coli .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the reactivity and electronic properties of this compound?
DFT calculations (e.g., B3LYP/6-31G** level) optimize the molecular geometry and compute:
- Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with stability and charge-transfer potential.
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., sulfur atoms as nucleophilic centers).
- Thermochemical data : Atomization energies (±2.4 kcal/mol accuracy) predict reaction feasibility .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Methodological approaches include:
- Dose-response validation : Reassess IC values using standardized assays (e.g., MTT for cytotoxicity).
- Purity verification : Confirm compound integrity via HPLC and H NMR to rule out degradation products.
- Target specificity profiling : Use kinase panels or proteomics to identify off-target effects .
Q. How do structural modifications influence the compound’s pharmacokinetic and pharmacodynamic properties?
Key modifications and effects:
Q. What computational methods are used to analyze hydrogen-bonding interactions in crystallization?
Graph-set analysis (Etter’s rules) categorizes H-bond patterns:
- Motifs : Chains (C(4)), rings (R(8)), and intramolecular bonds.
- Directionality : Sulfur and carbonyl groups act as acceptors; NH groups as donors. This predicts crystal packing and stability, aiding polymorph control .
Methodological Tables
Q. Table 1. Optimization of Synthesis Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF/THF (1:1) | ↑ Solubility of intermediates |
| Temperature | 70°C ± 5°C | Balances reaction rate vs. degradation |
| Catalyst (Cu(I)) | 10 mol% | ↑ Click reaction efficiency |
Q. Table 2. Comparative Bioactivity of Derivatives
| Derivative | Enzyme Inhibition (IC, µM) | Anticancer (IC, µM) |
|---|---|---|
| Parent compound | 45 (α-glucosidase) | 25 (HL-60) |
| 4-Bromo analog | 32 | 18 |
| 4-Methoxy analog | 52 | 30 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
